3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Description

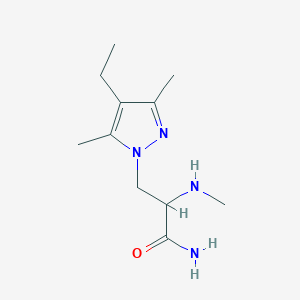

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide is a pyrazole-containing amide derivative. Its molecular structure features a pyrazole ring substituted with ethyl and methyl groups at positions 3, 4, and 5, coupled with a propanamide side chain modified by a methylamino group.

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

3-(4-ethyl-3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanamide |

InChI |

InChI=1S/C11H20N4O/c1-5-9-7(2)14-15(8(9)3)6-10(13-4)11(12)16/h10,13H,5-6H2,1-4H3,(H2,12,16) |

InChI Key |

NFBFWMURAMNTEV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C)CC(C(=O)N)NC)C |

Origin of Product |

United States |

Biological Activity

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18N4O

- Molecular Weight : 226.30 g/mol

- CAS Number : 1354950-95-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity, with some derivatives achieving MICs as low as 0.0039 mg/mL .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | S. aureus, E. coli |

| Compound B | 0.025 | S. aureus |

2. Antioxidant Activity

The antioxidant properties of pyrazole derivatives are noteworthy. Studies have demonstrated that these compounds can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases. The antioxidant activity of related compounds has been noted to reach up to 96.64% in certain assays .

3. Cytotoxicity and Anticancer Activity

There is emerging evidence that pyrazole compounds may exhibit cytotoxic effects against cancer cell lines. For example, a related pyrazole derivative showed significant growth inhibition in various cancer cell lines with an IC50 value lower than standard chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Certain pyrazole derivatives act as inhibitors of key enzymes involved in cellular processes, potentially disrupting cancer cell proliferation.

- Free Radical Scavenging : The presence of specific functional groups allows these compounds to interact with free radicals, thus mitigating oxidative damage.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The results indicated that modifications in the pyrazole ring significantly influenced antimicrobial activity .

- Cytotoxicity Assessment : In vitro assays were conducted on cancer cell lines to assess the cytotoxic effects of a series of pyrazole compounds, revealing promising results for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Compound A : 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide (CAS: 1249065-50-6)

- Key Differences :

- The pyrazole ring in Compound A substitutes the ethyl group at position 4 with bromine, altering electronic properties (electron-withdrawing vs. electron-donating effects) .

- Molecular weight increases to 275.15 g/mol compared to the target compound’s 239.31 g/mol (assuming similar backbone), impacting solubility and lipophilicity .

- Synthesis : Both compounds likely share condensation pathways, but bromination steps may introduce additional purification challenges.

Compound B : 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid (CAS: 1290774-82-1)

- ~10 for amides) . The ethylamino group (vs.

Compound C : 4-({2-[N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino] propanamide (Compound 19 in )

- Key Differences :

- NMR Data : Pyrrole CH3 groups resonate at 10.91 ppm in 13C-NMR, distinct from pyrazole derivatives, which typically show resonances between 10–15 ppm for alkyl substituents .

Table 1: Comparative Properties

| Property | Target Compound | Compound A (Br) | Compound B (COOH) |

|---|---|---|---|

| Molecular Formula | C12H21N3O2 (assumed) | C11H17BrN4O | C12H21N3O2 |

| Molecular Weight (g/mol) | ~239.31 (estimated) | 275.15 | 239.31 |

| Functional Groups | Amide, methylamino | Amide, bromopyrazole | Carboxylic acid, ethylamino |

| Key Substituents | 4-Ethyl-pyrazole | 4-Bromo-pyrazole | 4-Ethyl-pyrazole |

Pharmacological Implications (Inferred from Structural Features)

- Amide vs. Carboxylic Acid : The target compound’s amide group may enhance blood-brain barrier penetration compared to Compound B’s ionized carboxylic acid .

- Halogen vs.

- Pyrrole vs. Pyrazole : Compound C’s pyrrole ring offers distinct π-π stacking interactions, which could influence binding affinity in enzyme active sites .

Research Tools and Validation

- Density Functional Theory (DFT) : Methods like Becke’s hybrid functional () and Colle-Salvetti correlation () could predict electronic properties, aiding in understanding substituent effects on reactivity .

Preparation Methods

General Synthetic Strategy

The synthesis of pyrazolyl-substituted propanamide derivatives typically involves:

- Preparation of the substituted pyrazole acetic acid or its derivatives.

- Activation of the carboxylic acid group (e.g., via carbonyldiimidazole or oxalyl chloride).

- Coupling with an amine-containing intermediate (e.g., methylamino-propanamide or related amines).

- Purification using chromatographic techniques such as preparative HPLC or silica gel chromatography.

Specific Reported Methods

Although direct synthesis data for 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide is scarce, closely related compounds bearing the 3,5-dimethyl-1H-pyrazol-1-yl-acetyl moiety have been synthesized using the following representative methods:

| Method No. | Activation Agent / Coupling Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 1,1'-Carbonyldiimidazole (CDI) | N,N-Dimethylformamide (DMF) | 20°C | Overnight | 64-69% | Extraction, washing, drying, concentration, preparative HPLC | Pre-mixing acid and CDI before adding amine intermediate |

| 2 | Oxalyl chloride + DMF catalyst | Dichloromethane (DCM) | -5 to 20°C | 2 h + 20 h coupling | Moderate (not specified) | Reverse-phase preparative HPLC | Acid chloride formation followed by amine addition |

| 3 | Tetramethyluronium hydroxybenzotriazole hexafluorophosphate (HATU) + DIPEA | DMF | Room temperature | 1-5 h | 29-56% | Flash silica gel chromatography | Used for coupling with piperazine derivatives |

| 4 | 1-Propanephosphonic acid cyclic anhydride (T3P) + DIPEA | DMF / Ethyl acetate | Ice bath to room temp | 2-14 h | 41-42% | Reverse-phase C18 chromatography, silica gel chromatography | Mild conditions, suitable for sensitive substrates |

Detailed Example of Carbonyldiimidazole-Mediated Coupling

- Step 1: (3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid is premixed with carbonyldiimidazole in DMF at 20°C for 1 hour to form an activated intermediate.

- Step 2: The amine-containing intermediate (e.g., methylamino-propanamide or a related piperazine derivative) is added, and the mixture is stirred overnight at room temperature.

- Step 3: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated ammonium chloride solution, water, and brine.

- Step 4: The organic phase is dried over magnesium sulfate, filtered, and concentrated.

- Step 5: The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford the desired compound in yields ranging from 64% to 69%.

Alternative Activation Using Oxalyl Chloride

- The acid is dissolved in dichloromethane and cooled to -5°C.

- Oxalyl chloride (2 M in DCM) and a catalytic amount of DMF are added to form the acid chloride.

- After stirring and warming to room temperature, the acid chloride solution is treated with the amine intermediate and Hunig's base (diisopropylethylamine).

- The reaction proceeds at ambient temperature for about 20 hours.

- After concentration, the residue is purified by reverse-phase preparative HPLC.

- This method provides a clean coupling but requires careful temperature control and handling of reactive acid chlorides.

Use of T3P and DIPEA for Coupling

- The acid and amine substrates are dissolved in DMF.

- DIPEA is added dropwise under cooling (ice bath).

- T3P (50% solution in ethyl acetate) is added slowly to the mixture.

- After stirring for 2 hours at room temperature, the reaction mixture is basified and purified by reverse-phase chromatography.

- This method yields around 41-42% of the target compound and is advantageous for its mildness and reduced side reactions.

Summary Table of Preparation Conditions

| Activation/Coupling Agent | Solvent(s) | Temperature | Reaction Time | Yield Range (%) | Purification | Remarks |

|---|---|---|---|---|---|---|

| Carbonyldiimidazole (CDI) | DMF | 20°C | Overnight | 64-69 | Extraction, prep HPLC | Commonly used, efficient |

| Oxalyl chloride + DMF | DCM | -5 to 20°C | 2 h + 20 h | Moderate | Prep HPLC | Requires low temp control |

| HATU + DIPEA | DMF | Room temp | 1-5 h | 29-56 | Flash silica gel chromatography | Moderate yields |

| T3P + DIPEA | DMF / ethyl acetate | Ice bath to RT | 2-14 h | 41-42 | Reverse-phase C18, silica gel | Mild, less side products |

Q & A

Q. Critical parameters :

- Stability : Assess under varying pH (2–12) and temperatures (4°C–40°C) to identify storage conditions .

What computational strategies can predict the compound’s interaction with biological targets, and how can these guide derivative design?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes/receptors (e.g., kinases, GPCRs) .

- Quantum chemical calculations : DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .

- QSAR modeling : Train models on pyrazole derivatives to correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity .

Case study :

Substituting the ethyl group with bulkier alkyl chains may enhance hydrophobic interactions in enzyme pockets .

How can researchers resolve contradictions in pharmacological data across studies (e.g., conflicting IC₅₀ values)?

Q. Advanced

- Meta-analysis framework :

- Data reconciliation : Use Bayesian statistics to weight studies by methodological rigor (e.g., sample size, blinding) .

What methodologies enable efficient scale-up of synthesis without compromising yield or purity?

Q. Advanced

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., pyrazole ring formation) .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

- Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Which in vitro and in vivo models are most suitable for evaluating the compound’s therapeutic potential?

Q. Advanced

- In vitro :

- Target engagement : SPR (surface plasmon resonance) to measure binding kinetics for enzymes .

- Cellular toxicity : MTT assays in primary hepatocytes to assess off-target effects .

- In vivo :

How can structural analogs be designed to overcome metabolic instability while retaining bioactivity?

Q. Advanced

- Metabolic soft spot analysis : Incubate with liver microsomes to identify vulnerable sites (e.g., methylamino group oxidation) .

- Bioisosteric replacement : Swap the pyrazole ring with 1,2,4-triazole to improve metabolic half-life .

- Prodrug strategies : Introduce ester moieties to enhance membrane permeability .

What analytical techniques validate the compound’s stability under long-term storage conditions?

Q. Advanced

- Forced degradation studies : Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks .

- LC-MS/MS : Detect degradation products (e.g., hydrolysis of the amide bond) .

- X-ray crystallography : Confirm structural integrity post-storage .

Table 1: Key Physicochemical Properties

| Property | Method/Data Source | Reference |

|---|---|---|

| Molecular Weight | 211.26 g/mol (calculated) | |

| Solubility in DMSO | >50 mg/mL | |

| LogP (predicted) | 1.8 ± 0.3 | |

| Stability (pH 7.4, 25°C) | >90% intact after 48 hrs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.